Benzyl l-glutaminate 4-methylbenzenesulfonate

Catalog No.
S12790940
CAS No.
M.F
C19H24N2O6S
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl l-glutaminate 4-methylbenzenesulfonate

Product Name

Benzyl l-glutaminate 4-methylbenzenesulfonate

IUPAC Name

benzyl 2,5-diamino-5-oxopentanoate;4-methylbenzenesulfonic acid

Molecular Formula

C19H24N2O6S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C12H16N2O3.C7H8O3S/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H,6-8,13H2,(H2,14,15);2-5H,1H3,(H,8,9,10)

InChI Key

XREQBJVGZYBBFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N

Benzyl L-glutaminate 4-methylbenzenesulfonate is a chemical compound characterized by its unique structure and functional properties. Its molecular formula is C14H17NO3SC_{14}H_{17}NO_3S, and it has a molecular weight of approximately 295.36 g/mol. This compound features a benzyl ester of L-glutamic acid, combined with a 4-methylbenzenesulfonate group, which enhances its solubility and reactivity in various chemical environments. It is typically encountered as a white to light yellow crystalline solid, with a melting point ranging from 166°C to 170°C .

, primarily due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group of L-glutamic acid can react with alcohols to form esters.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the ester bond can be cleaved, regenerating L-glutamic acid and benzyl alcohol.
  • Nucleophilic Substitution: The sulfonate group can participate in nucleophilic substitution reactions, making it a good leaving group in various organic synthesis processes.

These reactions are critical for its application in synthesis and modification of other compounds.

The biological activity of Benzyl L-glutaminate 4-methylbenzenesulfonate is primarily linked to its structural components. L-glutamic acid derivatives are known to play roles in neurotransmission and metabolism. The benzyl ester form may enhance bioavailability and cellular uptake. Preliminary studies suggest potential applications in drug delivery systems due to its ability to form conjugates with therapeutic agents, improving their efficacy and reducing side effects .

Benzyl L-glutaminate 4-methylbenzenesulfonate can be synthesized through various methods:

  • Direct Esterification: Reacting L-glutamic acid with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) leads to the formation of the benzyl ester.
  • Sulfonation Reaction: The addition of p-toluenesulfonic acid or related sulfonating agents to the benzyl ester can yield the sulfonate derivative.
  • Coupling Reactions: Utilizing coupling agents such as Dicyclohexylcarbodiimide (DCC) may facilitate the formation of the desired compound from its precursors.

These methods allow for the production of Benzyl L-glutaminate 4-methylbenzenesulfonate with high purity and yield.

Benzyl L-glutaminate 4-methylbenzenesulfonate has several applications:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological conditions due to its glutamate component.
  • Biochemical Research: Serves as a reagent in studies involving amino acids and their derivatives.
  • Polymer Chemistry: Acts as a building block for synthesizing biocompatible polymers used in drug delivery systems .

Benzyl L-glutaminate 4-methylbenzenesulfonate shares structural similarities with several other compounds, which include:

Compound NameMolecular FormulaUnique Features
Benzyl L-phenylalaninate 4-methylbenzenesulfonateC16H17NO3SC_{16}H_{17}NO_3SContains phenylalanine instead of glutamic acid
L-glutamic acid dibenzyl ester tosylateC26H29NO7SC_{26}H_{29}NO_7STwo benzyl groups increasing lipophilicity
Benzyl 4-methylbenzenesulfonateC14H14O3SC_{14}H_{14}O_3SA simpler sulfonate without amino acid components

Uniqueness

Benzyl L-glutaminate 4-methylbenzenesulfonate is unique due to its specific combination of an amino acid derivative and a sulfonic acid moiety, which enhances both solubility and reactivity compared to other similar compounds. Its potential biological activity linked to neurotransmission sets it apart from simpler sulfonates or esters that lack such functionalities.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

408.13550766 g/mol

Monoisotopic Mass

408.13550766 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-09

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